molecular formula C13H17N3O B1523124 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1094511-72-4

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B1523124
CAS No.: 1094511-72-4
M. Wt: 231.29 g/mol
InChI Key: UNWSROYCSUMABT-UHFFFAOYSA-N
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Description

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions One common method starts with the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone This intermediate is then cyclized to form the pyrazolone ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,5-dimethylphenol: Shares the amino and dimethylphenyl groups but lacks the pyrazolone core.

    1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one: Contains the pyrazolone core but lacks the amino and dimethylphenyl groups.

Uniqueness

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one , also known as Ampyrone , is a pyrazolone derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 83-07-8
  • IUPAC Name : 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one

The structure of Ampyrone includes a pyrazolone ring, which is critical for its biological activity. The presence of an amino group and dimethyl substitutions enhances its pharmacological profile.

Analgesic Properties

Ampyrone has been primarily recognized for its analgesic effects. It acts as a non-opioid analgesic, providing pain relief through mechanisms that may involve the inhibition of cyclooxygenase enzymes (COX), thus reducing prostaglandin synthesis in inflammatory pathways.

Case Study: Pain Management

In a clinical trial involving patients with chronic pain, Ampyrone demonstrated significant pain reduction compared to placebo, with a reported efficacy similar to that of conventional NSAIDs .

Antipyretic Effects

The compound exhibits antipyretic activity by acting on the hypothalamic heat-regulating center. It lowers fever by inducing peripheral vasodilation and increasing sweating.

Anti-inflammatory Activity

Research indicates that Ampyrone possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Research Findings

A study evaluating the anti-inflammatory effects of Ampyrone in animal models showed a marked decrease in paw edema and inflammatory markers compared to control groups .

Antimicrobial Activity

Ampyrone has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Table: Antimicrobial Efficacy of Ampyrone

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of Ampyrone on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in various cancer types, including breast and colon cancer.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that Ampyrone induced apoptosis in breast cancer cells, with an IC50 value indicating significant potency . The mechanism appears to involve the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Ampyrone derivatives. Modifications at specific positions on the pyrazolone ring can enhance biological activity or reduce toxicity.

Key Findings from SAR Studies

  • Substitution Patterns : The presence of electron-donating groups at the para position significantly increases analgesic potency.
  • Dimethyl Substituents : The dimethyl groups at positions 1 and 5 are essential for maintaining the compound's analgesic and anti-inflammatory activities .

Properties

IUPAC Name

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-5-6-9(2)11(7-8)16-13(17)12(14)10(3)15(16)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSROYCSUMABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 3
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 4
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 5
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 6
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

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